2,3,4-Trimethyl-9,10-dihydrocyclopenta[C]furo[2,3-F]chromen-7(8H)-one hydrazone
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Overview
Description
2,3,4-Trimethyl-9,10-dihydrocyclopenta[C]furo[2,3-F]chromen-7(8H)-one hydrazone is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethyl-9,10-dihydrocyclopenta[C]furo[2,3-F]chromen-7(8H)-one hydrazone typically involves multiple steps, starting from readily available precursors. One common approach is to use a cyclization reaction to form the core structure, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethyl-9,10-dihydrocyclopenta[C]furo[2,3-F]chromen-7(8H)-one hydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or alkanes, and substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
2,3,4-Trimethyl-9,10-dihydrocyclopenta[C]furo[2,3-F]chromen-7(8H)-one hydrazone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s potential biological activities, such as anticancer or antimicrobial properties, are of interest for drug discovery and development.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethyl-9,10-dihydrocyclopenta[C]furo[2,3-F]chromen-7(8H)-one hydrazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of chromenes and furochromenes, such as:
- 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- 5-methoxy-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Uniqueness
What sets 2,3,4-Trimethyl-9,10-dihydrocyclopenta[C]furo[2,3-F]chromen-7(8H)-one hydrazone apart is its specific combination of functional groups and its potential for diverse chemical transformations. This makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C17H18N2O2 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
(Z)-(4,5,7-trimethyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-ylidene)hydrazine |
InChI |
InChI=1S/C17H18N2O2/c1-8-7-13-15(16-14(8)9(2)10(3)20-16)11-5-4-6-12(11)17(19-18)21-13/h7H,4-6,18H2,1-3H3/b19-17- |
InChI Key |
JYAQEPOXUQTWOT-ZPHPHTNESA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(CCC3)/C(=N/N)/O2)C4=C1C(=C(O4)C)C |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=NN)O2)C4=C1C(=C(O4)C)C |
Origin of Product |
United States |
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